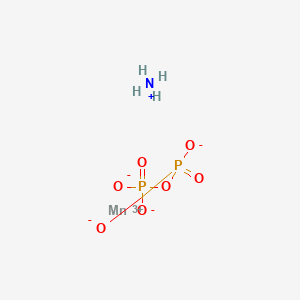

Ammonium manganese(3+) diphosphate

描述

Ammonium manganese(3+) diphosphate, also known as manganese violet, is a mineral-based colorant commonly used in cosmetics and personal care products. It is a purple pigment that imparts a bluish-violet hue to formulations. The chemical formula for this compound is H₄MnNO₇P₂, which consists of manganese, ammonium, phosphate, and water molecules . This compound is primarily used as a coloring agent in a wide range of cosmetics, including lipsticks, eye shadows, blushes, and nail polishes .

准备方法

Synthetic Routes and Reaction Conditions

Ammonium manganese(3+) diphosphate is synthesized by heating manganese dioxide with ammonium dihydrogen phosphate and water. Phosphorous acid is added, and the mixture is heated until the violet color is developed . Another method involves milling a mixture of manganese oxide and diammonium hydrogen phosphate, followed by heating at 400°C to produce the brightest purple pigment .

Industrial Production Methods

In industrial settings, this compound is produced by combining ammonium manganate with ammonium sulfate. The resulting compound is then heated to produce manganese ammonium pyrophosphate, which is further heated to produce manganese violet .

化学反应分析

Types of Reactions

Ammonium manganese(3+) diphosphate undergoes various chemical reactions, including:

Oxidation: The manganese in the compound can be oxidized to higher oxidation states.

Reduction: The manganese can also be reduced to lower oxidation states.

Substitution: The ammonium ions can be substituted with other cations under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ammonium ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher manganese oxides, while reduction may yield lower manganese oxides or elemental manganese.

科学研究应用

Artistic Applications

Manganese violet has a rich history in the art world. It has been used by notable artists for its vibrant color and unique properties.

| Artist | Artwork | Application of Manganese Violet |

|---|---|---|

| Claude Monet | Rouen Cathedral series | Used to explore shadows |

| Georges Seurat | Various works | Low tinting power for subtle hues |

The pigment's ability to withstand fading makes it a preferred choice for artists seeking longevity in their works .

Cosmetic Industry

Manganese violet is widely utilized in cosmetics due to its vibrant color and safety profile. It is commonly found in products such as:

- Lipsticks

- Eyeshadows

- Nail polishes

The compound is classified as safe for use around the eyes in the United States, although health concerns regarding metal pigments have been raised .

Biological Research

In biological applications, ammonium manganese(3+) diphosphate has been explored for:

- Biological Staining : Its vibrant color allows for effective staining in microscopy.

- Medical Imaging : Investigated as a potential contrast agent due to its unique optical properties .

Material Science

This compound serves as a precursor in synthesizing other materials:

Lithium Manganese Phosphate (LiMnPO₄) Synthesis

This compound can be utilized to produce LiMnPO₄, which is significant in battery technology. The mechanochemical synthesis method involves the following steps:

- Reaction between manganese violet (NH₄MnP₂O₇) and lithium carbonate (Li₂CO₃).

- Formation of crystalline LiMnPO₄ through solid-state reactions.

This method demonstrates the versatility of manganese violet beyond traditional applications .

Thermochromic Sensors

Manganese violet exhibits thermochromic properties, changing color with temperature variations. This characteristic enables its use in:

- Thermochromic Coatings : Applied in sensors that indicate temperature changes through color shifts.

The preparation involves mixing manganese violet with a potassium silicate solution to create a coating that can be applied to surfaces, enhancing its utility in temperature sensing applications .

Case Study 1: Manganese Violet in Art Conservation

A study highlighted the use of manganese violet in conserving artworks due to its stability and resistance to light degradation. The pigment was found effective in maintaining the original hues of paintings over extended periods.

Case Study 2: Biological Imaging Techniques

Research demonstrated the efficacy of this compound as a staining agent in biological tissues. Its vibrant coloration improved visibility under microscopic examination, facilitating better analysis of cellular structures.

作用机制

The mechanism by which ammonium manganese(3+) diphosphate exerts its effects is primarily through its ability to impart color. The manganese ions in the compound interact with light, resulting in the absorption and reflection of specific wavelengths, which gives the compound its characteristic violet color. Additionally, the ammonium and phosphate ions contribute to the stability and solubility of the compound in various formulations .

相似化合物的比较

Similar Compounds

Ammonium manganese(III) pyrophosphate: Similar in composition and used as a pigment.

Manganese ammonium pyrophosphate: Another variant used in pigments and colorants.

Pigment Violet 16: A related compound with similar applications in the cosmetics industry.

Uniqueness

Ammonium manganese(3+) diphosphate is unique due to its vibrant violet color, high stability, and excellent dispersibility in various solvents. It does not fade or change color over time, making it a popular choice for cosmetic manufacturers .

生物活性

Ammonium manganese(3+) diphosphate, commonly known as manganese violet, is an inorganic compound with the formula . This compound is notable for its vibrant purple color and stability, which has led to its use in various applications, particularly in art and cosmetics. However, its biological activity and potential effects on health are less understood. This article aims to explore the biological activity of this compound through available research findings, case studies, and data tables.

This compound is synthesized through several methods, including the reaction of manganese dioxide with phosphoric acid and ammonium dihydrogen phosphate. The synthesis can be represented by the following equation:

The compound exhibits two polymorphs: α- and β-forms, both stable up to approximately 340 °C. Its optical properties arise from the distorted octahedral coordination of Mn(III) ions, influenced by the Jahn-Teller effect .

Toxicological Profile

The biological activity of this compound has been associated with its potential toxicity. Manganese compounds can exhibit neurotoxic effects when accumulated in biological systems. Studies have indicated that exposure to high levels of manganese can lead to neurological disorders, including manganism, characterized by symptoms similar to Parkinson's disease .

In animal studies, manganese exposure has resulted in alterations in neurotransmitter levels and decreased immune response indicators . The specific effects of this compound on human health remain largely unexplored, but its use in cosmetics raises concerns about potential skin absorption and systemic toxicity.

Case Studies

- Cosmetic Applications : Manganese violet is widely used in cosmetics due to its vibrant color. Regulatory bodies have classified it as safe for use in products applied around the eyes, such as eyeshadow . However, concerns persist regarding impurities in the pigment that could pose health risks.

- Artistic Use : Artists like Claude Monet utilized manganese violet for its unique color properties. While this application does not directly relate to biological activity, it highlights the compound's historical significance and potential exposure routes for artists and consumers alike .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ammonium Manganese(II) Phosphate | Lower oxidation state (+2), less stable | |

| Lithium Manganese Phosphate | Used in battery applications | |

| Manganese Dioxide | Stable form of manganese; used in catalysis | |

| Manganese Pyrophosphate | Used in ceramics; different structural properties |

This compound stands out for its vibrant purple color and specific applications in art and cosmetics, which are less common among similar compounds .

属性

IUPAC Name |

azanium;manganese(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;1H3;(H2,1,2,3)(H2,4,5,6)/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHXUPJJDHEMGX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnNO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889526 | |

| Record name | Ammonium manganese pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, ammonium manganese(3+) salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10101-66-3 | |

| Record name | Ammonium manganese pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, ammonium manganese(3+) salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium manganese pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium manganese(3+) diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M48QQV8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。